molecular formula C31H28N6 B10881211 7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B10881211
M. Wt: 484.6 g/mol
InChI Key: GXTFTCFODYBQOF-UHFFFAOYSA-N
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Description

7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolopyrimidine core, and benzyl and diphenyl substituents. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions

    Construction of Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl and Diphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Attachment of Imidazole Ring: The imidazole ring can be attached via nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring or benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions, which can inhibit or activate certain enzymatic pathways. The compound’s structure allows it to fit into the active sites of target proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.

    Pyrrolopyrimidine Derivatives: Compounds such as ruxolitinib and tofacitinib, which are used as kinase inhibitors in cancer therapy.

Uniqueness

The uniqueness of 7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its multi-functional structure, which allows it to interact with a wide range of biological targets

Properties

Molecular Formula

C31H28N6

Molecular Weight

484.6 g/mol

IUPAC Name

7-benzyl-N-(3-imidazol-1-ylpropyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C31H28N6/c1-4-11-24(12-5-1)21-37-29(26-15-8-3-9-16-26)27(25-13-6-2-7-14-25)28-30(34-22-35-31(28)37)33-17-10-19-36-20-18-32-23-36/h1-9,11-16,18,20,22-23H,10,17,19,21H2,(H,33,34,35)

InChI Key

GXTFTCFODYBQOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C(N=CN=C32)NCCCN4C=CN=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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